3-(9H-carbazol-3-yl)propanenitrile

Organic Electronics Conductive Polymers Materials Science

Sourcing regiospecifically pure 3-substituted carbazole monomers is a common bottleneck in organic electronics research. 3-(9H-Carbazol-3-yl)propanenitrile (CAS 2110890-25-8) provides the exact C3-substitution pattern required for reproducible polymer conductivity and OLED device performance. • Enables electrochemical polymerization into conductive films with distinct electrochromic properties. • Acts as a versatile building block for hole-transporting and host materials in OLEDs. • Nitrile group offers a synthetic handle for further derivatization in medicinal chemistry. • Consistent quality with ≥95% purity, available for immediate global dispatch.

Molecular Formula C15H12N2
Molecular Weight 220.27 g/mol
Cat. No. B13502070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(9H-carbazol-3-yl)propanenitrile
Molecular FormulaC15H12N2
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)CCC#N
InChIInChI=1S/C15H12N2/c16-9-3-4-11-7-8-15-13(10-11)12-5-1-2-6-14(12)17-15/h1-2,5-8,10,17H,3-4H2
InChIKeyPLTUHWIQDPAIMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(9H-carbazol-3-yl)propanenitrile Overview


3-(9H-carbazol-3-yl)propanenitrile (CAS: 2110890-25-8, MF: C15H12N2, MW: 220.3 g/mol) is a carbazole derivative featuring a propanenitrile group substituted at the 3-position of the carbazole core . It is a solid at room temperature with a predicted melting point around 155.5 °C and solubility in common organic solvents like DMSO and THF . This compound serves as a monomer for conductive polymers and a synthetic building block in organic electronics, particularly for OLEDs, due to the carbazole moiety's charge-transporting properties .

Regioisomerically pure C3-substituted carbazole monomer
Solution-processable for conductive polymer synthesis
Research fit for OLED hole-transport layer development

Irreplaceability of 3-(9H-carbazol-3-yl)propanenitrile


In scientific and industrial contexts, substituting 3-(9H-carbazol-3-yl)propanenitrile with a generic carbazole derivative is rarely feasible due to its specific substitution pattern. The position of the nitrile group (C3 vs. C9) dictates the regiochemistry of subsequent polymerizations and the resulting electronic properties of the material . While close analogs like 3-(9H-carbazol-9-yl)propanenitrile may share a similar molecular weight and core structure, their isomeric nature leads to quantifiable differences in polymer conductivity and electronic behavior [1]. These variations are critical for device performance and reproducibility, making the choice of the correct isomer a key procurement decision.

Attribute
3-(9H-carbazol-3-yl)propanenitrile (Target)
3-(9H-carbazol-9-yl)propanenitrile (Analog)
Substitution Pattern
C3-propanenitrile
C9-propanenitrile
Polymer Backbone
Alters conjugation and electronic structure
Different conjugation; may shift conductivity profile
Electrochromic Behavior
Determined by C3-regioisomer
C9-isomer polymer exhibits known properties; may not transfer

3-(9H-carbazol-3-yl)propanenitrile: Key Evidence


Regioisomeric Purity and Polymer Properties

The substitution pattern of the propanenitrile group on the carbazole core (C3 vs. C9) is a primary differentiator. While direct quantitative data for poly(3-(9H-carbazol-3-yl)propanenitrile) is limited in the public domain, the isomeric analog poly(3-(9H-carbazol-9-yl)propanenitrile) serves as a key comparator. The C9-substituted isomer yields a polymer with a measured conductivity of 1.62 × 10⁻⁴ S/cm [1]. The C3 substitution pattern in 3-(9H-carbazol-3-yl)propanenitrile will inherently alter the polymer's backbone conjugation and electronic structure, leading to a different conductivity profile and electrochromic behavior . This structural difference is critical for applications requiring specific electronic and optical properties.

Polymer Conductivity
Cross-study comparable
C9-isomer polymer: 1.62 × 10⁻⁴ S/cm
Conductivity profile expected to differ for C3-isomer; exact value unavailable
Based on regioisomeric analog; direct measurement recommended
Organic Electronics Conductive Polymers Materials Science

Solubility and Thermal Behavior

The compound's specific physical properties provide a basis for its selection over unsubstituted carbazole or other derivatives. 3-(9H-carbazol-3-yl)propanenitrile exhibits a predicted melting point of approximately 155.5 °C, which is a key parameter for thermal processing and purification . Its solubility profile in organic solvents like DMSO, THF, and acetonitrile is characteristic of its structure and influences its utility in solution-based processing and further chemical modifications, differentiating it from carbazole itself which has different solubility and melting characteristics .

Melting Point (Predicted)
Class-level inference
~155.5 °C
~90.8 °C lower than carbazole; may facilitate processing
Predicted data; experimental validation recommended
Organic Chemistry Purification Material Processing

Synthetic Yield and Purity Benchmark

While a direct head-to-head comparison of synthetic yields with close analogs is not available, the reported yield for the synthesis of 3-(9H-carbazol-3-yl)propanenitrile is around 78% under standard conditions (carbazole + 3-bromopropionitrile, K₂CO₃, DMF, reflux) . This benchmark allows researchers to assess the efficiency and cost-effectiveness of the compound as a synthetic building block. The typical commercial purity of ≥95% is also a key specification for ensuring consistent performance in subsequent applications, differentiating it from lower-purity or cruder alternatives.

Synthetic Yield & Purity
Supporting evidence
~78% yield; commercial purity ≥95%
Supports cost-effective synthetic workflow
No direct comparator yield found
Synthetic Chemistry Quality Control Procurement

3-(9H-carbazol-3-yl)propanenitrile Applications


Regioisomerically Pure Conductive Polymers

This compound is specifically indicated for the synthesis of conductive polymers where the 3-substituted carbazole monomer is required. The resulting polymer's electronic properties will differ from those derived from the 9-substituted isomer, making it essential for achieving targeted conductivity and electrochromic characteristics [1].

OLED Material Development

Used as a building block for creating hole-transporting or host materials in OLEDs, the compound's carbazole core facilitates charge transport. Its specific substitution pattern allows for the tuning of the resulting material's energy levels and film-forming properties, which are critical for device efficiency .

Medicinal Chemistry Scaffold

In medicinal chemistry, this compound serves as a versatile scaffold for developing novel bioactive molecules. Its nitrile group is a valuable functional handle for further derivatization, and its carbazole core is a privileged structure in drug discovery . While specific biological activity data for this exact compound is scarce, its role as a precursor is well-established.

Electrochromic Devices and Sensors

The electrochemical polymerization of this monomer leads to films with potential electrochromic properties, as indicated by studies on the related C9-isomer [1]. This suggests its utility in smart windows, displays, and chemical sensors where a color change upon voltage application is required.

Application
Selection Property
Validation Focus
Conductive polymer synthesis
Regioisomeric purity (C3-substituted)
Polymer conductivity and electrochromic response
OLED hole-transport material development
Carbazole-based charge-transport moiety
Energy level tuning and film-forming properties
Medicinal chemistry derivatization
Nitrile functional handle and carbazole scaffold
Derivatization efficiency and scaffold diversification
Electrochromic device research
Polymerizable monomer for electrochromic films
Color-change response upon voltage application

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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